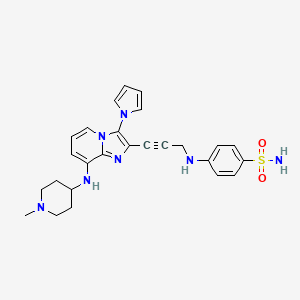p53 Activator 11
CAS No.:
Cat. No.: VC16614919
Molecular Formula: C26H29N7O2S
Molecular Weight: 503.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C26H29N7O2S |
|---|---|
| Molecular Weight | 503.6 g/mol |
| IUPAC Name | 4-[3-[8-[(1-methylpiperidin-4-yl)amino]-3-pyrrol-1-ylimidazo[1,2-a]pyridin-2-yl]prop-2-ynylamino]benzenesulfonamide |
| Standard InChI | InChI=1S/C26H29N7O2S/c1-31-18-12-21(13-19-31)29-23-7-5-17-33-25(23)30-24(26(33)32-15-2-3-16-32)6-4-14-28-20-8-10-22(11-9-20)36(27,34)35/h2-3,5,7-11,15-17,21,28-29H,12-14,18-19H2,1H3,(H2,27,34,35) |
| Standard InChI Key | PXIXJBZHIFAIRA-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(CC1)NC2=CC=CN3C2=NC(=C3N4C=CC=C4)C#CCNC5=CC=C(C=C5)S(=O)(=O)N |
Introduction
Discovery and Structural Characterization of p53 Activator 11
Development Through Rational Drug Design
p53 Activator 11 emerged from systematic efforts to identify compounds capable of binding and stabilizing mutant p53 conformations. Unlike early p53 reactivators like CP-31398, which intercalate DNA nonspecifically , p53 Activator 11 was optimized through structure-activity relationship studies targeting the Y220C mutation—a common destabilizing alteration in the p53 DNA-binding domain . The Y220C mutation creates a surface cavity amenable to small-molecule binding, enabling pharmacological rescue of transcriptional activity .
Molecular Properties
The compound’s physicochemical profile underscores its drug-like characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 503.62 g/mol |
| Formula | C₂₆H₂₉N₇O₂S |
| CAS Number | 2850211-42-4 |
| EC50 (Y220C p53) | 0.478 µM |
| Stability | -20°C (powder), -80°C (solution) |
This carbazole-derived structure enables selective interaction with mutant p53 while avoiding off-target effects on wild-type p53 or unrelated proteins . Comparative analyses with earlier compounds like PhiKan 083 (EC50 ~8 µM for Y220C) reveal a 16-fold potency improvement, attributable to enhanced hydrophobic interactions within the mutation-induced cavity .
Mechanism of Action: Restoring p53 Tumor Suppressor Activity
Structural Stabilization of Mutant p53
p53 Activator 11 binds the Y220C mutant’s surface crevice, compensating for the loss of a critical tyrosine residue that normally stabilizes the β-sandwich fold of the DNA-binding domain . This binding induces a conformational shift that restores the protein’s ability to recognize target gene promoters, as evidenced by chromatin immunoprecipitation assays showing regained occupancy at p21 and Bax regulatory regions .
Transcriptional Reactivation and Downstream Effects
By rescuing sequence-specific DNA binding, p53 Activator 11 reinstates the expression of pro-apoptotic (Bax, Puma) and cell cycle arrest (p21) genes while repressing survival signals like Mcl-1 and Bcl-2 . Transcriptomic profiling in non-small cell lung cancer models reveals coordinated upregulation of:
-
Cell cycle inhibitors: CDKN1A (p21), GADD45
-
Apoptotic mediators: BAX, FAS, PIDD
Concurrently, the compound suppresses oncogenic pathways including AKT/mTOR and Wnt/β-catenin, creating a multi-pronged antitumor response .
Pharmacological Profile and Preclinical Efficacy
In Vitro Cytotoxicity and Selectivity
p53 Activator 11 exhibits selective toxicity toward cancer cells with mutant p53 (IC50 0.5–2 µM), while requiring 10-fold higher concentrations to affect normal fibroblasts . This selectivity parallels RITA, another p53 activator that spares non-transformed cells by exploiting oncogene-induced sensitization . Mechanistically, the compound induces G2/M arrest followed by caspase-3-dependent apoptosis in mutant p53 models, as shown by flow cytometry and immunoblotting .
In Vivo Antitumor Activity
In xenograft models of Y220C-mutant ovarian cancer, daily oral administration (10 mg/kg) reduced tumor volume by 78% over 21 days without significant weight loss . Histopathological analysis revealed increased apoptosis (TUNEL positivity) and reduced proliferation (Ki67 suppression), corroborating its dual cytostatic and cytotoxic effects . Pharmacodynamic studies confirm p21 induction in treated tumors, validating target engagement .
Comparative Analysis with Existing p53-Targeted Therapies
| Compound | Target | EC50/IC50 | Mechanism | Clinical Stage |
|---|---|---|---|---|
| p53 Activator 11 | Y220C p53 | 0.478 µM | Structural stabilization | Preclinical |
| PhiKan 083 | Y220C p53 | 8 µM | Cavity binding | Preclinical |
| CP-31398 | Multiple p53 mutants | 3–10 µM | DNA intercalation, refolding | Phase I |
| APR-246 (Eprenetapopt) | R175H p53 | 20 µM | Covalent modification, refolding | Phase III |
p53 Activator 11’s superiority in potency and specificity stems from its tailored design for the Y220C niche, avoiding the broader DNA interactions seen with CP-31398 . Unlike APR-246, which requires metabolic activation, p53 Activator 11 functions as a direct binder, minimizing off-target toxicity risks .
Challenges and Future Directions
Addressing Tumor Heterogeneity
While effective in Y220C models, p53 Activator 11 shows reduced activity against other common mutants (R248Q, R273H) . Combination strategies with MDM2 inhibitors (e.g., Nutlin-3) or histone deacetylase inhibitors may broaden efficacy by stabilizing wild-type p53 alleles in heterozygous tumors .
Pharmacokinetic Optimization
Current formulations exhibit moderate oral bioavailability (35% in rodents), necessitating prodrug approaches or nanoparticle delivery to improve tissue penetration . Parallel efforts aim to reduce plasma protein binding, which currently exceeds 90%, limiting free drug concentrations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume